Technical Guide: 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1)
Technical Guide: 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1)
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), a critical phenylpropanoid derivative used extensively in lignin valorization research and pharmaceutical development.[1] As a primary metabolite of anethole and a structural analog of the
Part 1: Chemical Identity & Technical Specifications[2]
Researchers must distinguish between the generic CAS for the racemate and the specific CAS numbers assigned to its stereoisomers. The presence of two chiral centers (C1 and C2) results in erythro and threo diastereomers, which exhibit distinct physical properties and biological activities.
Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-(4-Methoxyphenyl)propane-1,2-diol |
| Common Synonyms | Anethole glycol; 1-(p-Methoxyphenyl)-1,2-propanediol |
| CAS Number (Generic) | 51410-48-1 |
| CAS (Stereospecific) | Threo: 94497-49-1 (approx.); Erythro: Often unspecified in bulk |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Low water solubility |
| Chiral Centers | C1 (Benzylic), C2 (Homobenzylic) |
Part 2: Synthesis & Stereochemistry (The "Core" Science)[2]
Understanding the synthesis of CAS 51410-48-1 is mandatory for interpreting impurity profiles in Certificates of Analysis (CoA).[1] Two primary routes dominate the production, each yielding different stereochemical ratios.[1]
Route A: Oxidation of trans-Anethole (Biomimetic)
This route mimics the metabolic pathway of anethole in mammals.[1]
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Mechanism: Epoxidation of the alkene followed by hydrolysis.
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Stereochemistry: The trans-alkene precursor typically yields the erythro-diol via anti-opening of the epoxide, though acidic hydrolysis conditions can lead to scrambling (mixtures of erythro and threo).[1]
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Impurities: 4-Methoxybenzaldehyde (Anisaldehyde) from over-oxidation; Epoxide intermediates.[1]
Route B: Reduction of -Hydroxy Ketones
Used for controlled synthesis of specific isomers.[1]
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Precursor: 1-(4-Methoxyphenyl)-2-hydroxypropan-1-one.[1]
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Reagent:
or . -
Stereochemistry: Reduction of the ketone often favors the erythro isomer (Cram's rule), but bulky reducing agents or chelation control can be used to tune this ratio.
Synthesis Pathway Visualization[2][11]
Figure 1: Primary synthesis pathways showing the divergence from alkene oxidation and ketone reduction, leading to the final glycol product.[1]
Part 3: Applications in Research & Development
Lignin Model Compounds (Green Chemistry)
In biomass research, this diol serves as a simplified model for the
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Experimentation: Researchers subject this compound to acidolysis, electrolysis, or catalytic oxidation to predict how complex lignin polymers will degrade.[1]
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Key Insight: The presence of the C1-OH and C2-OH groups allows for the study of C-C bond cleavage mechanisms adjacent to the aromatic ring.
Pharmaceutical Metabolite Markers
1-(4-Methoxyphenyl)propane-1,2-diol is a major urinary metabolite of Anethole (found in Anise and Fennel).[1]
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Drug Dev Usage: It is used as a reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) studies to map the metabolic fate of methoxy-phenylpropanoid drugs.[1]
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Natural Product Standards: Used to standardize extracts of Illicium verum (Star Anise) and Paeonia lactiflora in Traditional Chinese Medicine (TCM).
Part 4: Procurement & Supplier Evaluation[2]
Sourcing this chemical requires navigating between "Bulk Chemical" suppliers and "Life Science" specialists. The choice depends entirely on the intended application.
Supplier Tier Classification
| Tier | Supplier Type | Typical Purity | Recommended For | Examples |
| Tier 1 | Reference Standard Specialists | >98% (Stereospecific) | ADME studies, Bioassays, HPLC Standards | MedChemExpress, TargetMol, SCBT |
| Tier 2 | Catalog Chemical Suppliers | 95-97% (Racemic) | Lignin degradation models, Synthetic intermediates | Sigma-Aldrich, TCI, Alfa Aesar |
| Tier 3 | Bulk Aggregators | Variable (Technical Grade) | Large scale synthesis starting material | AChemBlock, Molbase listed vendors |
Critical Quality Attributes (CQA) for Sourcing
When reviewing a Certificate of Analysis (CoA), prioritize the following:
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Stereoratio (dr): If your study involves enzymes or chiral catalysts, a generic "95%" purity is insufficient.[1] You must request the erythro:threo ratio.
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Identity Verification:
-NMR must show distinct doublets for the methyl group (approx 1.0 ppm) and the methoxy singlet ( 3.8 ppm).[1] -
Water Content: As a glycol, it is hygroscopic. High water content can skew gravimetric preparation of standards.
Sourcing Decision Matrix
Figure 2: Decision matrix for selecting the appropriate supplier tier based on experimental requirements.
References
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Adler, E., & Yllner, S. (1953).[1] Synthesis of 1-(4-hydroxy-3-methoxyphenyl)-propanediol-(1,2) as lignin model compounds.[1][2] Acta Chemica Scandinavica.
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Uruma, Y., et al. (2023).[1] Degradation of three
lignin model compounds via organic electrolysis. RSC Advances. -
Newberne, P. M., et al. (1999).[1] The metabolic fate of trans-anethole in the rat and mouse. Food and Chemical Toxicology.
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PubChem Database. (2025).[3] Compound Summary: 1-(4-Methoxyphenyl)propane-1,2-diol (CID 3016654).[1][3] [1]
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BenchChem. (2025). Laboratory Scale Synthesis of trans-Anethole and derivatives.
